Cas no 2138356-98-4 (N-2-(3-bromophenyl)-1-hydroxypropan-2-ylpropanamide)
N-2-(3-bromophenyl)-1-hydroxypropan-2-ylpropanamide Chemical and Physical Properties
Names and Identifiers
-
- N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]propanamide
- 2138356-98-4
- EN300-840535
- N-2-(3-bromophenyl)-1-hydroxypropan-2-ylpropanamide
-
- Inchi: 1S/C12H16BrNO2/c1-3-11(16)14-12(2,8-15)9-5-4-6-10(13)7-9/h4-7,15H,3,8H2,1-2H3,(H,14,16)
- InChI Key: JJCWWTPKTSAMJO-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C(C)(CO)NC(CC)=O
Computed Properties
- Exact Mass: 285.03644g/mol
- Monoisotopic Mass: 285.03644g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 49.3Ų
N-2-(3-bromophenyl)-1-hydroxypropan-2-ylpropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-840535-1g |
N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]propanamide |
2138356-98-4 | 1g |
$770.0 | 2023-09-01 | ||
| Enamine | EN300-840535-5g |
N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]propanamide |
2138356-98-4 | 5g |
$2235.0 | 2023-09-01 | ||
| Enamine | EN300-840535-10g |
N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]propanamide |
2138356-98-4 | 10g |
$3315.0 | 2023-09-01 | ||
| Enamine | EN300-840535-0.05g |
N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]propanamide |
2138356-98-4 | 95% | 0.05g |
$647.0 | 2024-05-21 | |
| Enamine | EN300-840535-0.1g |
N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]propanamide |
2138356-98-4 | 95% | 0.1g |
$678.0 | 2024-05-21 | |
| Enamine | EN300-840535-0.25g |
N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]propanamide |
2138356-98-4 | 95% | 0.25g |
$708.0 | 2024-05-21 | |
| Enamine | EN300-840535-0.5g |
N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]propanamide |
2138356-98-4 | 95% | 0.5g |
$739.0 | 2024-05-21 | |
| Enamine | EN300-840535-1.0g |
N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]propanamide |
2138356-98-4 | 95% | 1.0g |
$770.0 | 2024-05-21 | |
| Enamine | EN300-840535-2.5g |
N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]propanamide |
2138356-98-4 | 95% | 2.5g |
$1509.0 | 2024-05-21 | |
| Enamine | EN300-840535-5.0g |
N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]propanamide |
2138356-98-4 | 95% | 5.0g |
$2235.0 | 2024-05-21 |
N-2-(3-bromophenyl)-1-hydroxypropan-2-ylpropanamide Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on N-2-(3-bromophenyl)-1-hydroxypropan-2-ylpropanamide
N-2-(3-Bromophenyl)-1-Hydroxypropan-2-ylpropanamide (CAS No. 2138356-98-4): A Comprehensive Overview
N-2-(3-Bromophenyl)-1-Hydroxypropan-2-ylpropanamide (CAS No. 2138356-98-4) is a synthetic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has shown promising results in various preclinical studies, particularly in the areas of enzyme inhibition and anti-inflammatory activity.
The molecular structure of N-2-(3-Bromophenyl)-1-Hydroxypropan-2-ylpropanamide is composed of a brominated phenyl ring and a hydroxypropanoyl moiety, which contribute to its distinct chemical properties. The presence of the bromine atom on the phenyl ring imparts significant electronic and steric effects, influencing the compound's reactivity and biological activity. The hydroxyl group, on the other hand, enhances the compound's solubility and facilitates its interaction with biological targets.
Recent research has focused on the potential of N-2-(3-Bromophenyl)-1-Hydroxypropan-2-ylpropanamide as an inhibitor of specific enzymes involved in inflammatory pathways. Studies have demonstrated that this compound effectively inhibits the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins, a class of pro-inflammatory mediators. This inhibition suggests that N-2-(3-Bromophenyl)-1-Hydroxypropan-2-ylpropanamide could be a valuable candidate for the development of anti-inflammatory drugs with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
In addition to its anti-inflammatory properties, N-2-(3-Bromophenyl)-1-Hydroxypropan-2-ylpropanamide has also been investigated for its potential as an antitumor agent. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of signaling pathways that regulate cell survival and proliferation, such as the PI3K/AKT and MAPK pathways.
The pharmacokinetic profile of N-2-(3-Bromophenyl)-1-Hydroxypropan-2-ylpropanamide has been studied extensively to understand its behavior in biological systems. Research indicates that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed following oral administration and distributes widely throughout the body. The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of several metabolites that are eventually excreted via urine and feces.
Safety studies have also been conducted to evaluate the potential toxicological effects of N-2-(3-Bromophenyl)-1-Hydroxypropan-2-ylpropanamide. These studies have shown that the compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further research is needed to fully understand its long-term safety profile and potential interactions with other drugs.
The synthetic route for producing N-2-(3-Bromophenyl)-1-Hydroxypropan-2-ylpropanamide has been optimized to ensure high yields and purity. The process typically involves several steps, including the bromination of a phenyl ring followed by coupling reactions with appropriate intermediates. The final product is obtained through purification techniques such as column chromatography or recrystallization.
In conclusion, N-2-(3-Bromophenyl)-1-Hydroxypropan-2-ylpropanamide (CAS No. 2138356-98-4) represents a promising lead compound in the field of medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research aims to elucidate its full potential and optimize its use in clinical settings.
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